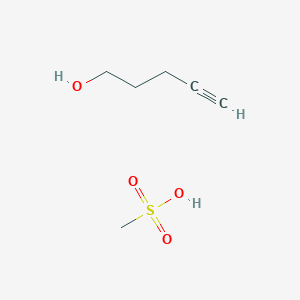

4-Pentynyl methanesulfonate

Description

This compound is primarily utilized in synthetic organic chemistry as an alkylating agent or crosslinker, particularly in click chemistry applications due to its terminal alkyne functionality.

Properties

IUPAC Name |

methanesulfonic acid;pent-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O.CH4O3S/c1-2-3-4-5-6;1-5(2,3)4/h1,6H,3-5H2;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSBCWHQOCVREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of 4-pentyn-1-ol attacks the electrophilic sulfur atom in MsCl, facilitated by triethylamine (TEA) as a base to scavenge the generated HCl. Key parameters include:

-

Temperature : Maintained at -20°C to minimize side reactions such as elimination or polymerization.

-

Solvent : Dichloromethane (DCM) is preferred for its low polarity and ability to stabilize intermediates.

-

Stoichiometry : A 1:1 molar ratio of 4-pentyn-1-ol to MsCl, with TEA in slight excess (1.2 equiv).

Under these conditions, the reaction achieves 100% yield within 35 minutes , as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Workup and Purification

Post-reaction, the mixture is quenched with water to hydrolyze residual MsCl. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. Rotary evaporation yields crude this compound, which is further purified via vacuum distillation or column chromatography.

Alternative Synthesis Routes

Pd/Cu-Catalyzed Alkynylation for Precursor Synthesis

The preparation of 4-pentyn-1-ol, the precursor to this compound, often involves palladium-copper (Pd/Cu) catalyzed cross-coupling reactions. A notable method involves the monoalkynylation of 1,2-dichloroethene with terminal alkynes, as illustrated by Rossi et al..

Key Steps:

-

Coupling Reaction : (Z)-1,2-dichloroethene reacts with trimethylsilylacetylene in the presence of Pd(PPh₃)₄ and CuI, yielding (Z)-1-chloro-4-trimethylsilyl-1-en-3-yne.

-

Desilylation : Treatment with tetrabutylammonium fluoride (TBAF) removes the trimethylsilyl group, generating 4-pentyn-1-ol.

This method emphasizes stereochemical control, critical for applications requiring specific enantiomers.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

-

Dichloromethane (DCM) : Ensures high solubility of MsCl and minimizes hydrolysis.

-

Triethylamine (TEA) : Superior to weaker bases (e.g., pyridine) due to its strong HCl scavenging ability.

Comparative studies of sulfonate ester formation highlight that polar aprotic solvents (e.g., THF) reduce yields by promoting side reactions.

Temperature and Kinetic Control

Low temperatures (-20°C to 0°C) are critical to suppress solvolysis. Kinetic studies of methanesulfonate hydrolysis demonstrate that rates increase exponentially with temperature, with k = 0.012 h⁻¹ at 25°C for methyl methanesulfonate. Thus, maintaining subzero temperatures ensures kinetic control over the reaction.

Comparative Analysis of Methods

The table below summarizes key methodologies for synthesizing this compound and related compounds:

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid undergoes various reactions, including esterification and alkylation . It is a strong Brønsted acid and is used as a catalyst in these reactions . Pent-4-yn-1-ol can participate in cycloisomerization reactions, where it forms cyclic compounds .

Common Reagents and Conditions

Methanesulfonic acid is often used with reagents like hydrogen peroxide to create oxidizing conditions . Pent-4-yn-1-ol is used with catalysts like iridium in cycloisomerization reactions .

Major Products

The major products formed from methanesulfonic acid reactions include esters and alkylated compounds . Pent-4-yn-1-ol reactions can produce cyclic compounds and antimicrobial metabolites .

Scientific Research Applications

Organic Synthesis

4-Pentynyl methanesulfonate serves as a reagent in organic synthesis, particularly in the formation of alkynes and other carbon-carbon bond-forming reactions. Its ability to participate in nucleophilic substitution and elimination reactions makes it valuable for creating complex organic molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of the methanesulfonate group with other nucleophiles | Sodium azide, potassium cyanide |

| Elimination | Formation of alkynes through elimination reactions | Sodium hydride, potassium tert-butoxide |

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active molecules. Its reactive nature allows it to be a precursor for various biochemical compounds, potentially leading to the development of new pharmaceuticals.

Pharmaceutical Development

The compound is involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Its role as an alkylating agent can be crucial in drug design, particularly for compounds targeting specific diseases.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials, including polymers and advanced materials. Its unique chemical properties facilitate the creation of diverse products across various sectors.

Case Study 1: Synthesis of Alkynes

A study demonstrated the use of this compound in synthesizing various alkynes through elimination reactions. The results indicated high yields when using strong bases under optimized conditions, highlighting its efficiency as a reagent in organic synthesis .

Research on compounds derived from this compound showed promising biological activity against certain pathogens. These derivatives exhibited antibacterial properties, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

Methanesulfonic acid acts as a strong Brønsted acid, donating protons in various chemical reactions . It is stable against redox reactions and hydrolysis, making it suitable for use in harsh chemical environments . Pent-4-yn-1-ol undergoes cycloisomerization, where it forms cyclic compounds through the action of catalysts .

Comparison with Similar Compounds

Structural Comparison with Analogous Methanesulfonate Derivatives

The methanesulfonate group (-SO₃CH₃) is a common feature among the compounds analyzed. However, substituent groups significantly influence their properties:

Key Differences :

- This compound ’s alkyne group enables Huisgen cycloaddition (click chemistry), unlike the metal salt (lead) or aromatic derivatives.

- Lead methanesulfonate ’s ionic nature confers corrosivity and heavy metal toxicity, absent in organic esters .

- The dichlorobenzyloxy derivative’s bulky aromatic structure may reduce volatility compared to smaller esters like 4-pentynyl .

- 4-(Methylsulfonyl)phenylacetic Acid ’s carboxylic acid group contrasts with the ester functionality, altering solubility and reactivity .

Biological Activity

4-Pentynyl methanesulfonate (CAS: 68275-03-6) is an organic compound characterized by its unique structure, which includes a pentynyl group and a methanesulfonate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀O₃S

- Functional Groups : Alkyne (pent-4-yne) and sulfonate

- CAS Number : 68275-03-6

The presence of the alkyne moiety allows for participation in click chemistry, which can enhance its biological activity by facilitating the formation of stable compounds that interact with biological targets .

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and interact with molecular targets. The alkyne group is significant as it can participate in click chemistry reactions, leading to the formation of triazole derivatives that may enhance biological efficacy .

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes involved in various metabolic pathways. For instance, sulfonamides are known for their ability to inhibit carbonic anhydrase, which is critical in physiological processes. Preliminary studies suggest that this compound may exhibit similar enzyme-inhibiting properties, making it a candidate for further investigation in drug development .

Antimicrobial Activity

A study on the antimicrobial properties of sulfonamide derivatives revealed that those with alkyne functionalities exhibited enhanced activity against certain bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial enzyme function, thereby inhibiting growth. This suggests that this compound could possess significant antimicrobial potential .

Anticancer Potential

Research has also explored the anticancer potential of this compound. Experimental data indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural characteristics of this compound facilitate binding to specific targets involved in cell cycle regulation, which could be harnessed for therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Long carbon chain with sulfonate | Exhibits specific reactivity due to alkyne moiety |

| N-(prop-2-yn-1-yl)methanesulfonamide | Shorter alkyne chain | More reactive due to additional triple bond |

| N-(but-3-yn-2-yl)methanesulfonamide | Similar functional groups | Different reactivity influenced by sterics |

This table illustrates how this compound stands out due to its unique structure and potential interactions compared to similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Enzyme Inhibition Study : A study focused on the inhibition of carbonic anhydrase demonstrated that derivatives with alkyne functionalities showed promising results, suggesting that this compound may exhibit similar inhibitory effects.

- Antimicrobial Activity Evaluation : Research indicated that compounds with the alkyne group disrupted bacterial enzyme functions effectively, leading to significant antimicrobial activity against various strains .

- Anticancer Research : Experimental trials showed that this compound could activate apoptotic pathways in cancer cell lines, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.